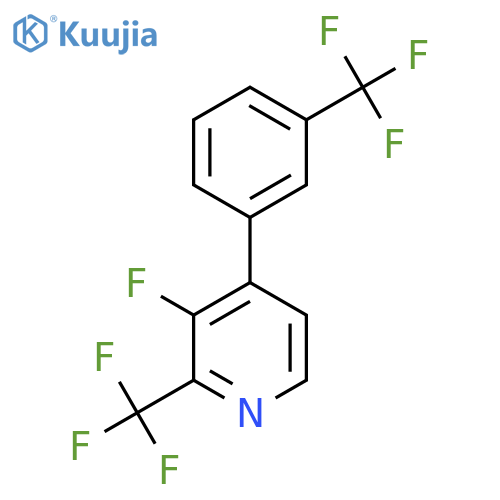Cas no 1261819-50-4 (3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine)

3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C13H6F7N/c14-10-9(4-5-21-11(10)13(18,19)20)7-2-1-3-8(6-7)12(15,16)17/h1-6H
- InChIKey: JPVJGEWHMCXUCF-UHFFFAOYSA-N
- SMILES: FC1C(C(F)(F)F)=NC=CC=1C1C=CC=C(C(F)(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 351
- XLogP3: 4.4
- トポロジー分子極性表面積: 12.9
3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023028039-1g |
3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine |
1261819-50-4 | 97% | 1g |
$1,747.20 | 2022-03-01 | |
| Alichem | A023028039-500mg |
3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine |
1261819-50-4 | 97% | 500mg |
$1,009.40 | 2022-03-01 | |
| Alichem | A023028039-250mg |
3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine |
1261819-50-4 | 97% | 250mg |
$714.00 | 2022-03-01 |
3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridineに関する追加情報
3-Fluoro-2-(Trifluoromethyl)-4-(3-(Trifluoromethyl)Phenyl)Pyridine: A Comprehensive Overview
The compound 3-Fluoro-2-(Trifluoromethyl)-4-(3-(Trifluoromethyl)Phenyl)Pyridine, with the CAS number 1261819-50-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with fluorine and trifluoromethyl groups at specific positions, conferring it with distinctive electronic and steric properties. The presence of these substituents not only enhances the molecule's stability but also imparts versatile reactivity, making it a valuable building block in the synthesis of advanced materials and pharmaceutical agents.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The trifluoromethyl groups are known to enhance lipophilicity and improve drug-like properties, while the fluorine atom at position 3 contributes to hydrogen bonding capabilities. These features make 3-Fluoro-2-(Trifluoromethyl)-4-(3-(Trifluoromethyl)Phenyl)Pyridine an ideal candidate for designing molecules with high bioavailability and selectivity. Researchers have successfully utilized this compound as a core structure in the synthesis of novel anticancer agents, demonstrating its potential in personalized medicine.
In addition to its pharmacological applications, this compound has found utility in the field of materials science. Its rigid pyridine framework and electron-withdrawing substituents make it suitable for use in organic electronics. For instance, derivatives of this compound have been explored as components in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The ability to tune the electronic properties by modifying the substituents on the pyridine ring has opened new avenues for designing high-performance electronic materials.
The synthesis of 3-Fluoro-2-(Trifluoromethyl)-4-(3-(Trifluoromethyl)Phenyl)Pyridine involves a multi-step process that typically begins with the preparation of intermediates such as fluoropyridines and trifluoromethylated arenes. Recent advancements in catalytic methods, including palladium-catalyzed cross-coupling reactions, have significantly streamlined the synthesis process. These methods not only improve yield but also reduce reaction times, making large-scale production more feasible. The use of environmentally friendly solvents and reagents has further enhanced the sustainability of these synthetic approaches.
The chemical stability of this compound under various conditions has been extensively studied. It exhibits remarkable resistance to thermal degradation and oxidative processes, which is crucial for its application in high-performance materials. Furthermore, its solubility profile has been optimized through structural modifications, enabling its use in a wide range of solvents commonly employed in organic synthesis.
In conclusion, 3-Fluoro-2-(Trifluoromethyl)-4-(3-(Trifluoromethyl)Phenyl)Pyridine stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of electronic properties, coupled with recent advancements in synthetic methodologies and application-specific modifications, positions it as a key player in both academic research and industrial development. As research continues to uncover new potential uses for this compound, its role in shaping future innovations in medicine and materials science is likely to expand further.
1261819-50-4 (3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine) Related Products
- 2680712-04-1(tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate)
- 1248257-16-0(2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)
- 1805291-69-3(Ethyl 2-(bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate)
- 497061-05-9(2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione)
- 864918-52-5(N-(3-fluorophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)
- 1805699-59-5(NC(=O)c1ccc(O)c2[nH]cnc12)
- 1057855-79-4(Methyl 5,6,7,8-Tetrahydro-1,6-Naphthyridine-2-Carboxylate(WX141173))
- 2228765-88-4(3-(4-chlorocinnolin-3-yl)-3,3-difluoropropanoic acid)
- 698338-78-2(2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid)
- 1750-12-5(4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole)




